molecular formula C22H18N2O5S B11019169 N-[4-(acetylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

N-[4-(acetylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B11019169
M. Wt: 422.5 g/mol
InChI Key: JBUNAWNJEZPQEB-UHFFFAOYSA-N
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Description

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with the molecular formula C22H18N2O5S It is known for its unique structural features, which include a xanthene core and an acetylamino sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene backbone. The acetylamino sulfonyl phenyl group is then introduced through a series of reactions, including sulfonation, acetylation, and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of intermediates, purification, and final assembly of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The xanthene core may also play a role in the compound’s biological effects by interacting with cellular membranes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
  • N-{4-[(ACETYLAMINO)PHENYL]SULFONYL}ACETAMIDE
  • N-{4-[(ACETYLAMINO)PHENOXY]PHENYL}ACETAMIDE

Uniqueness

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its xanthene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H18N2O5S/c1-14(25)24-30(27,28)16-12-10-15(11-13-16)23-22(26)21-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,23,26)(H,24,25)

InChI Key

JBUNAWNJEZPQEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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